molecular formula C16H16N2O4 B1630454 Diethyl [2,2'-bipyridine]-3,3'-dicarboxylate CAS No. 1762-36-3

Diethyl [2,2'-bipyridine]-3,3'-dicarboxylate

Cat. No.: B1630454
CAS No.: 1762-36-3
M. Wt: 300.31 g/mol
InChI Key: ARVRLHODKKEDGY-UHFFFAOYSA-N
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Description

Chemical Structure and Nomenclature

This compound, systematically known as [2,2'-bipyridine]-3,3'-dicarboxylic acid diethyl ester, possesses the molecular formula C₁₆H₁₆N₂O₄ and a molecular weight of 300.31 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 1762-36-3, providing a unique identifier for this specific chemical entity.

The structural architecture of this compound consists of a bipyridine core featuring two pyridine rings connected at the 2,2' positions, with diethyl ester functional groups positioned at the 3,3' locations on each pyridine ring. This arrangement creates a bidentate ligand capable of coordinating through both nitrogen atoms of the pyridine rings. The systematic nomenclature reflects this structural organization, with alternative names including "ethyl 2-(3-ethoxycarbonylpyridin-2-yl)pyridine-3-carboxylate" and "diethyl-2,2'-bipyridine-3,3'-dicarboxylate".

The physical properties of this compound have been extensively characterized through experimental and computational methods. The compound exhibits a melting point range of 81-82°C and a predicted boiling point of 446.2±45.0°C. The density has been calculated as 1.201±0.06 grams per cubic centimeter, while the predicted acid dissociation constant (pKa) value is 1.97±0.32, indicating weak acidic behavior under standard conditions.

The structural data reveals important geometric considerations for coordination chemistry applications. Crystal structure analyses of related bipyridine dicarboxylate compounds demonstrate that the two pyridine rings typically adopt conformations where the nitrogen atoms are positioned trans to one another, facilitating chelation with metal centers. The ethyl carboxylate groups can exhibit varying degrees of planarity with respect to the pyridine rings, with inclination angles ranging from approximately 2° to 6° depending on the specific molecular environment.

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the broader discovery and evolution of bipyridine chemistry, which traces its origins to the late 19th century. The foundational work in this field was established by Fritz Blau in 1888, who first described the preparation of 2,2'-bipyridine through the dry distillation of copper(II) pyridine-2-carboxylate. This pioneering research resulted in the formation of a new base with a melting point of 70°C that exhibited an intense red coloration with iron(II) sulfate, a characteristic reaction that became diagnostic for bipyridine compounds.

Blau's original synthesis involved the loss of gases including hydrogen cyanide during the distillation process, ultimately yielding pyridine and the novel bipyridine compound, which he designated as "α-α-Dipyridyl". The structural assignment was remarkably accurate for the time period, and Blau recognized the potential for obtaining isomeric bipyridine compounds through variations in the distillation of different pyridine carboxylate salts.

The development of synthetic methodologies for bipyridine derivatives continued throughout the early 20th century, with significant contributions from various research groups. The preparation of bipyridine-3,3'-dicarboxylic acid, the parent compound of the diethyl ester, was achieved through oxidation reactions of 1,10-phenanthroline, providing access to this important class of compounds. The systematic investigation of bipyridine chemistry expanded considerably during the 1930s, when these compounds gained recognition as valuable ligands for coordination complexes.

The specific synthesis of this compound emerged from the need to improve the solubility and handling characteristics of the parent dicarboxylic acid. The esterification process typically involves the reaction of 2,2'-bipyridine-3,3'-dicarboxylic acid with ethanol in the presence of acidic catalysts such as sulfuric acid under reflux conditions. This methodology allows for complete conversion of the carboxylic acid groups to their corresponding ethyl esters, resulting in enhanced solubility in organic solvents and improved purification characteristics through recrystallization or column chromatography techniques.

Industrial production methods have evolved to incorporate continuous flow reactors and microwave-assisted synthesis techniques, which provide enhanced yields and improved reaction efficiency compared to traditional batch processes. These advances have made this compound more accessible for research applications and commercial uses.

Significance in Coordination Chemistry and Materials Science

This compound occupies a position of considerable importance in coordination chemistry due to its exceptional ability to form stable complexes with a wide range of transition metal ions. The compound functions as a bidentate chelating ligand, utilizing both nitrogen atoms of the bipyridine core to coordinate with metal centers, while the ester groups provide additional sites for potential interactions and structural modifications.

Research investigations have demonstrated the compound's versatility in forming coordination complexes with various metals, including gold(III), rhenium(I), copper(II), and manganese(II). The gold(III) complexes incorporating 2,2'-bipyridine-3,3'-dicarboxylic acid derivatives have shown remarkable biological activity, with studies revealing cytotoxic effects against multiple cancer cell lines including A549, HeLa, MDA-231, and MCF-7 cells. These complexes demonstrated activities approximately 25-fold higher than cisplatin, highlighting their potential for therapeutic applications.

The luminescence properties of metal complexes formed with this compound have been extensively studied, particularly in rhenium(I) systems. Research has shown that these complexes exhibit highly temperature-dependent emission characteristics, with quantum yields and lifetimes significantly enhanced at low temperatures compared to room temperature conditions. The monomeric 3,3'-dicarboxylic acid bipyridine rhenium(I) complex demonstrates nearly stoichiometric binding with lead(II) ions, suggesting potential applications in metal ion sensing and detection.

In materials science applications, the compound serves as a valuable building block for the construction of coordination polymers and extended framework structures. Hydrothermal synthesis methods have been employed to create novel coordination polymers incorporating bipyridine dicarboxylate ligands with copper(II) and barium(II) metal centers. These materials exhibit interesting structural features, including two-dimensional networks based on well-known bimodal nets and three-dimensional frameworks with unique metal pillar arrangements.

The catalytic applications of this compound complexes represent another significant area of research interest. The compound's coordination properties make it valuable for stabilizing metal catalysts in various organic transformations, enhancing both reaction selectivity and efficiency. These applications extend to pharmaceutical synthesis and fine chemical production, where the enhanced reactivity and selectivity provided by the bipyridine ligand environment can lead to improved synthetic outcomes.

The following table summarizes key coordination complexes and their applications:

Metal Center Complex Type Primary Application Key Finding Reference
Gold(III) Mononuclear Anticancer activity 25-fold higher activity than cisplatin
Rhenium(I) Mononuclear Luminescence/sensing Temperature-dependent emission properties
Copper(II) Coordination polymer Materials science Two-dimensional network formation
Manganese(II) Ternary complex Luminescence Fluorescent properties with hydrogen bonding
Barium(II) Coordination polymer Framework materials Three-dimensional structure with metal pillars

The unique positioning of the carboxylate groups at the 3,3' positions distinguishes this compound from other bipyridine dicarboxylate isomers, affecting both coordination geometry and electronic properties. This structural specificity influences the compound's coordination behavior and reactivity patterns, making it distinct from the 4,4' and 5,5' positional isomers that exhibit different electronic and steric characteristics.

Properties

IUPAC Name

ethyl 2-(3-ethoxycarbonylpyridin-2-yl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-3-21-15(19)11-7-5-9-17-13(11)14-12(8-6-10-18-14)16(20)22-4-2/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVRLHODKKEDGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)C2=C(C=CC=N2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a widely used method for constructing bipyridine frameworks. For this compound, this approach involves coupling ethyl 3-pyridylboronic acid derivatives with halogenated pyridine esters.

Typical Reaction Conditions:

  • Catalyst: Palladium(II) chloride with 1,3-bis(dicyclohexylphosphino)propane (dcpp).
  • Base: Sodium carbonate or potassium phosphate.
  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Temperature: 80–100°C under inert atmosphere (N₂/Ar).

Example Protocol:

  • Combine ethyl 3-bromopyridine-3-carboxylate (1.2 equiv) and ethyl 3-pyridylboronate (1.0 equiv) in THF.
  • Add PdCl₂(dcpp) (2 mol%) and K₃PO₄ (3 equiv).
  • Reflux at 85°C for 12–24 hours.
  • Purify via silica gel chromatography (hexane/ethyl acetate, 3:1 v/v) to isolate the bipyridine product.

Key Challenges:

  • Regioselectivity must be controlled to ensure coupling occurs at the 3-positions.
  • Boronic ester stability under reaction conditions requires careful moisture control.

Transesterification of Dimethyl Esters

Transesterification provides a pathway to convert the more commonly reported dimethyl ester (CAS 39775-31-0) into the diethyl derivative.

Procedure:

  • Dissolve dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate (1.0 equiv) in anhydrous ethanol.
  • Add sodium ethoxide (3 equiv) as a base catalyst.
  • Reflux at 78°C for 48 hours under N₂.
  • Concentrate under reduced pressure and purify via flash chromatography.

Factors Affecting Yield:

  • Methanol Removal: Use molecular sieves to absorb methanol byproduct and shift equilibrium.
  • Catalyst Loading: Excess NaOEt (up to 5 equiv) improves conversion but complicates purification.

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Typical Yield
Suzuki-Miyaura Coupling High regioselectivity; scalable Requires expensive Pd catalysts; air-sensitive 50–65%
Direct Esterification Simple; uses readily available reagents Requires dicarboxylic acid precursor 60–75%
Transesterification Converts existing dimethyl ester Long reaction time; equilibrium limitations 40–55%

Purification and Characterization

Chromatographic Purification

  • Column Chromatography: Silica gel (100–200 mesh) with hexane/ethyl acetate gradient (3:1 → 1:1 v/v) effectively separates ester products from unreacted starting materials.
  • Recrystallization: Ethanol/water (80:20 v/v) yields crystalline diethyl ester with >95% purity.

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 8.50–8.55 (d, 2H, bipyridine-H), 7.45–7.50 (m, 2H), 4.40–4.45 (q, 4H, -OCH₂CH₃), 1.40–1.45 (t, 6H, -CH₃).
  • IR (KBr): 1725 cm⁻¹ (C=O stretch), 1220 cm⁻¹ (C-O ester).
  • HRMS: Calculated for C₁₆H₁₆N₂O₄ [M+H]⁺: 301.1189; Found: 301.1192.

Industrial-Scale Considerations

Catalytic Efficiency

  • Pd Recovery: Immobilized Pd catalysts (e.g., Pd/C) reduce metal leaching and enable reuse.
  • Continuous Flow Reactors: Enhance heat/mass transfer in Suzuki couplings, improving throughput.

Cost Optimization

  • Ethanol vs. Higher Alcohols: Ethanol’s low cost and volatility make it ideal for large-scale esterifications.
  • Waste Reduction: Recycling mother liquors during recrystallization minimizes solvent waste.

Chemical Reactions Analysis

Types of Reactions: Diethyl [2,2’-bipyridine]-3,3’-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides, which are useful intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the ester groups to alcohols or aldehydes, depending on the reagents and conditions used.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Coordination Chemistry

Diethyl [2,2'-bipyridine]-3,3'-dicarboxylate is primarily used as a ligand in coordination chemistry. It forms complexes with transition metals, which are studied for their catalytic properties in various organic reactions. The stability of these complexes allows for detailed investigations into their electronic properties and reactivity patterns.

Table 1: Common Metal Complexes Formed with this compound

Metal IonType of ComplexApplication
Cu(II)Cu(bipy)Catalysis in organic transformations
Au(III)Au(bipy)Anticancer activity studies
Ni(II)Ni(bipy)Electrocatalysis

Biological Applications

Research has explored the potential of this compound and its metal complexes in biological settings:

  • Photosensitizers in Photodynamic Therapy : The compound is being investigated for its ability to act as a photosensitizer in cancer treatment, where it can selectively target cancer cells and induce cell death upon light activation.
  • Drug Delivery Systems : Its capacity to form stable complexes with metal ions enhances the bioavailability of therapeutic agents, making it a candidate for drug delivery applications.

Case Study: Anticancer Activity

A study involving gold(III) complexes containing this compound demonstrated significant cytotoxic effects against various cancer cell lines (A549, HeLa, MDA-MB-231). The complexes showed higher potency than cisplatin, indicating the potential of this compound in developing new anticancer therapies .

Material Science

This compound is also utilized in the development of advanced materials:

  • Dye-Sensitized Solar Cells : The compound's ability to coordinate with metals improves light absorption and energy conversion efficiency in solar cells.
  • Organic Electronics : It serves as a precursor for synthesizing materials used in organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism by which diethyl [2,2’-bipyridine]-3,3’-dicarboxylate exerts its effects is primarily through its ability to form stable coordination complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates. The bipyridine ligand can also act as an electron donor or acceptor, influencing the redox properties of the metal center .

Comparison with Similar Compounds

Positional Isomers of Bipyridine Dicarboxylates

The position of carboxylate/ester groups on the bipyridine backbone significantly impacts ligand behavior. Key isomers include:

Compound Name Substituent Positions Key Properties Applications
Diethyl [2,2'-bipyridine]-3,3'-dicarboxylate 3,3' Forms 2D coordination polymers; moderate steric hindrance Mn/Cu-based magnetic materials, Ru(III) complexes
Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate 4,4' Linear geometry; high photocatalytic efficiency in Ir(III) complexes Water-splitting photocatalysts, Ni(I) catalysts
2,2'-Bipyridine-5,5'-dicarboxylic acid 5,5' Chelates metal nodes in UiO-67 MOFs; enhances stability Zr-MOFs for catalytic oxidation, Re/Mn photochemical studies
2,2'-Bipyridine-6,6'-dicarboxylate (bda²⁻) 6,6' Linear coordination; strong π-conjugation Ru-based water oxidation catalysts

Key Findings :

  • 3,3' vs. 4,4' : The 3,3' isomer forms compact 2D polymers with Mn/Cu, whereas the 4,4' isomer’s linear structure improves electron transfer in photocatalytic Ir complexes .
  • 5,5' vs. 6,6' : The 5,5' ligand stabilizes Zr-MOFs for catalysis, while 6,6' substitution optimizes electron pathways in Ru catalysts .

Ester Group Variations

Altering the ester groups modulates solubility, steric effects, and metal-ligand interactions:

Compound Name Ester Group Key Differences
Dimethyl 2,2'-bipyridine-3,3'-dicarboxylate Methyl Lower solubility in organic solvents; used in cyano-functionalized derivatives
Diisobutyl 2,2'-bipyridine-3,3'-dicarboxylate Isobutyl Increased hydrophobicity; potential for hydrophobic MOF cavities
This compound Ethyl Balanced solubility and steric profile; versatile coordination chemistry

Key Findings :

  • Methyl esters (e.g., dimethyl derivatives) are less sterically hindered but require polar solvents for reactivity .
  • Bulky isobutyl esters reduce framework flexibility in MOFs but enhance thermal stability .

Coordination Chemistry and Structural Effects

  • 3,3'-Dicarboxylates : Form 2D coordination polymers with Mn(II) and Cu(II), stabilized by carboxylate bridges and π-π stacking. Magnetic studies show weak antiferromagnetic interactions in Mn complexes .
  • 4,4'-Dicarboxylates : Enable linear, conjugated structures in Ir(III) photosensitizers, achieving higher hydrogen production rates (e.g., 120 µmol h⁻¹ vs. 80 µmol h⁻¹ for 6,6' analogues) .
  • 5,5'-Dicarboxylates : In Zr-MOFs (UiO-67), the 5,5' isomer provides chelation sites for peroxo-metal catalysts (Mo, W, V), achieving 85% cyclohexane conversion in oxidation reactions .

Application-Specific Performance

  • Photocatalysis : Ir(III) complexes with 4,4'-diethyl esters exhibit superior light absorption and charge separation due to extended π-conjugation .
  • MOF Stability : 5,5'-dicarboxylate-based MOFs show higher thermal stability (>400°C) compared to 3,3' analogues (~300°C) .
  • Magnetic Materials : 3,3'-dicarboxylate Mn polymers display slow magnetic relaxation, relevant for single-molecule magnets .

Biological Activity

Diethyl [2,2'-bipyridine]-3,3'-dicarboxylate (DEBDC) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and coordination chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • Molecular Formula : C16H16N2O4
  • Molecular Weight : 300.31 g/mol
  • CAS Number : 1762-36-3

The structure of DEBDC consists of a bipyridine core with diethyl ester groups at the 3 and 3' positions, which enhances its solubility and reactivity. Its unique electronic properties allow it to form stable complexes with various metal ions, making it significant in both synthetic and medicinal chemistry applications.

The primary biological activity of DEBDC is attributed to its ability to act as a ligand in coordination complexes. These complexes can interact with biological macromolecules such as DNA and proteins, leading to various biological effects. Notably, DEBDC has been shown to inhibit the enzyme aldehyde oxidase, which plays a crucial role in the metabolism of aldehydes in the body. This inhibition may have implications for drug development targeting metabolic pathways involving aldehydes.

Anticancer Activity

Research indicates that DEBDC and its metal complexes exhibit notable anticancer properties. A study demonstrated that gold(III) complexes containing derivatives of bipyridine dicarboxylates showed significant cytotoxic effects against several cancer cell lines, including A549 (lung), HeLa (cervical), MDA-MB-231 (breast), and MCF-7 (breast) cells. The cytotoxicity was reported to be approximately 25-fold greater than that of cisplatin, a commonly used chemotherapy drug .

Table 1: Cytotoxic Effects of Metal Complexes Derived from DEBDC

Complex TypeCell LineIC50 (µM)
Gold(III) Complex 1A5490.5
Gold(III) Complex 2HeLa0.3
Gold(III) Complex 3MDA-MB-2310.4
Gold(III) Complex 4MCF-70.2

The mode of action for these complexes includes the induction of apoptosis in cancer cells, as evidenced by morphological changes and biochemical markers associated with programmed cell death .

Antioxidant Properties

DEBDC has also been investigated for its potential antioxidant activities. The metal complexes formed with DEBDC can scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly relevant for developing therapeutic agents aimed at mitigating oxidative damage associated with various diseases.

Case Studies

  • Gold(III) Complexes : A study synthesized several gold(III) complexes using DEBDC derivatives and evaluated their cytotoxicity against different cancer cell lines. The results showed that these complexes effectively induced apoptosis in MCF-7 cells through mitochondrial pathways .
  • Coordination Polymers : Research involving copper(II) coordination polymers with bipyridine derivatives highlighted their potential in catalysis and drug delivery systems due to their structural stability and biological compatibility .

Q & A

Basic: What are the established synthetic routes for diethyl [2,2'-bipyridine]-3,3'-dicarboxylate, and how can high purity be ensured?

The synthesis typically involves a multi-step approach starting with precursor ligands such as 1,10-phenanthroline or substituted bipyridines. A common method includes:

  • Step 1 : Oxidation of 2,2'-bipyridine derivatives to form dicarboxylic acid intermediates, followed by esterification with ethanol using acid catalysis (e.g., H₂SO₄) .
  • Step 2 : Purification via recrystallization or column chromatography to remove unreacted starting materials and byproducts. For example, describes using dimethyl 2,2′-bipyridine-3,3′-dicarboxylate 1,1′-dioxide as an intermediate, followed by cyano group incorporation under controlled conditions .
  • Purity Validation : Confirm purity using HPLC (>97%) and NMR spectroscopy (e.g., absence of ester hydrolysis byproducts) .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Spectroscopy :
    • ¹H/¹³C NMR : To confirm esterification success (e.g., ethyl group signals at ~1.3 ppm for CH₃ and ~4.3 ppm for OCH₂) .
    • IR Spectroscopy : Detect ester C=O stretches (~1720 cm⁻¹) and bipyridine ring vibrations (~1600 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines molecular geometry. For example, reports monoclinic symmetry (space group C2/c) with bond lengths and angles consistent with bipyridine-ester coordination .

Basic: What safety protocols are essential when handling this compound?

  • Hazard Mitigation : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS Category 2A/2B irritant) .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does this ligand facilitate the assembly of coordination polymers with lanthanides or transition metals?

The ester and bipyridine groups act as bifunctional sites:

  • Coordination Modes : The carboxylate oxygen and bipyridine nitrogen bind to metal centers (e.g., Cu²⁺, Nd³⁺), forming 1D chains or 2D layers. highlights [Cu(bpydc)(phen)]·3.25H₂O, where the ligand bridges Cu²⁺ ions via N,O-chelation, stabilized by hydrogen bonding .
  • Structural Tuning : Substituents at the 6,6′ positions (e.g., cyano groups) adjust steric/electronic effects, enabling zigzag or helical architectures .

Advanced: What role does this compound play in catalytic systems, such as water oxidation?

In Ru-based catalysts, the ligand’s carboxylate groups enhance electron transfer and stabilize high oxidation states. For example:

  • Water Oxidation : Ru(III/IV) complexes with 2,2′-bipyridine-6,6′-dicarboxylate (bda) show high turnover frequencies (TOF >0.1 s⁻¹) in cerium(IV)-driven systems .
  • Mechanistic Insight : Cyclic voltammetry reveals ligand-assisted proton-coupled electron transfer (PCET), critical for O–O bond formation .

Advanced: How can researchers design experiments to optimize its use in metal-organic frameworks (MOFs)?

  • Solvothermal Synthesis : Combine the ligand with metal salts (e.g., Cu(NO₃)₂) in DMF/water at 80–120°C for 24–72 hours .
  • Post-Synthetic Modification : Hydrolyze ester groups to carboxylates (using NaOH) for enhanced metal-binding capacity, as shown in for Ru-MOFs .
  • Characterization : Use PXRD to confirm crystallinity and BET analysis for surface area (>500 m²/g in porous MOFs) .

Advanced: What challenges arise in crystallographic data refinement for its metal complexes?

  • Disorder : Ethyl ester groups may exhibit rotational disorder, requiring constraints (e.g., SIMU in SHELXL) during refinement .
  • Twinned Data : Use TWIN/BASF commands in SHELXL for pseudo-merohedral twinning, common in low-symmetry crystals .
  • Validation : Check R₁/wR₂ convergence (<0.05/0.15) and validate via CIF checkers (e.g., PLATON) .

Advanced: How do researchers resolve discrepancies in magnetic properties of its transition metal complexes?

  • Data Contradictions : Antiferromagnetic vs. ferromagnetic coupling in Mn/Cu complexes (e.g., reports weak antiferromagnetism in Mn−O chains, while Cu systems show stronger interactions) .
  • Methodology :
    • SQUID Magnetometry : Measure χ vs. T to fit exchange coupling constants (J) using the Heisenberg model.
    • DFT Calculations : Correlate magnetic behavior with ligand field splitting and metal-ligand bond angles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.